2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFMUOJTGHOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorothiophenol with 1-chloro-2-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the ethanone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Chlorophenyl vs. Fluorophenyl Derivatives: Replacement of the 4-fluorophenyl group with a 4-chlorophenyl analog (e.g., 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholino-ethanone, ) increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce metabolic clearance compared to fluorine .
- Multi-Halogenated Derivatives: Compounds like 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () incorporate dual halogen substituents, which can improve binding affinity in hydrophobic pockets of biological targets. However, steric hindrance may reduce synthetic yields compared to mono-substituted analogs .
Sulfur Functional Group Modifications
- Sulfanyl (S–) vs. Sulfonyl (SO₂–) Groups: Sulfanyl derivatives (e.g., the target compound) exhibit lower oxidation states and greater nucleophilicity than sulfonyl analogs (e.g., 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, ).
- Morpholinosulfonyl Hybrids: 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone () combines morpholine with a sulfonyl group, increasing polarity and aqueous solubility. This contrasts with the target compound’s thioether linkage, which prioritizes lipophilicity .
Heterocyclic Modifications
- Morpholine vs. Triazole/Indole Systems : Morpholine-containing compounds (e.g., the target, ) often exhibit superior solubility and metabolic stability compared to triazole-based analogs () or indole derivatives (). However, triazoles and indoles may offer stronger π-π stacking interactions in protein binding .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone, also known as 2-(4-fluorobenzenesulfanyl)-1-(morpholin-4-yl)ethan-1-one, is a synthetic compound with significant potential in biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄FNO₄S
- Molecular Weight : 287.31 g/mol
- CAS Number : 339097-89-1
Synthesis
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves:
- Reactants : 4-fluorothiophenol and 1-chloro-2-morpholinoethanone.
- Conditions : The reaction is conducted under basic conditions using solvents like dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydroxide facilitating the nucleophilic substitution mechanism.
The biological activity of this compound can be attributed to its structural components:
- Sulfinyl Group : Participates in redox reactions, influencing cellular signaling pathways.
- Morpholino Group : Enhances solubility and bioavailability, potentially increasing efficacy in biological systems .
Biological Activity
Research indicates that 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone exhibits various biological activities:
Antiviral Activity
Some studies have reported that compounds with similar structural motifs demonstrate antiviral properties. For instance, quinoxaline derivatives have shown significant inhibition against HIV, suggesting potential parallels for the target compound in antiviral applications .
Anticancer Properties
Preliminary investigations into related compounds indicate that they can exhibit anticancer activity. For example, some derivatives have demonstrated IC50 values in low molar ranges against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as effective anticancer agents .
Case Studies and Research Findings
A review of literature reveals several key findings related to the biological activity of compounds similar to 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Quinoxaline Derivative | Antiviral (HIV) | 0.15 µg/mL | |
| Morpholino Derivative | Anticancer (MCF-7) | 2.3 µg/mL | |
| Sulfinyl Compound | Anticancer (HCT-116) | 1.9 µg/mL |
These studies highlight the potential for further exploration of the biological activities associated with this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone with high purity?
Synthesis typically involves S-alkylation of a thiol intermediate (e.g., 4-fluorophenylthiol) with a morpholine-containing ketone precursor under alkaline conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product minimization .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for ≥95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the morpholine ring (δ ~3.5–3.7 ppm for N–CH) and sulfanyl group (δ ~4.0–4.2 ppm for S–CH) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the fluorophenyl-morpholine backbone . ORTEP-3 visualizes thermal ellipsoids to assess molecular packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can solubility and stability be optimized for biological assays?
Q. What in vitro screening strategies are recommended for initial biological activity assessment?
Q. Which computational tools predict physicochemical properties and docking interactions?
- QSAR models : Build regression models (e.g., MLR, PLS) using descriptors like logP, polar surface area, and H-bond donors .
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets (e.g., Plk1 kinase) with flexible ligand sampling .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the fluorophenyl ring to improve target binding .
- Morpholine substitution : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and blood-brain barrier penetration .
- Sulfanyl linker optimization : Replace –S– with –SO– or –CH– to modulate metabolic stability .
Q. How should crystallographic data discrepancies (e.g., bond length variations) be resolved?
Q. What mechanistic studies elucidate the compound’s mode of action in cancer cells?
Q. How do enantiomers of this compound differ in pharmacokinetics and toxicity?
Q. What strategies address low reproducibility in biological assays (e.g., conflicting IC50_{50}50 values)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
